Physicochemical Profile Comparison: Unsubstituted Benzamide Core vs. Halogenated Analogs in the Furan-Pyrazole-Benzamide Series
The target compound possesses an XLogP3 of 1.9 and a Topological Polar Surface Area (TPSA) of 60.1 Ų, reflecting its unsubstituted benzamide structure [1]. In comparison, halogenated analogs such as 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS not retrieved) and 2-trifluoromethyl-substituted derivatives exhibit significantly higher lipophilicity due to halogen incorporation . This differentiation in lipophilicity and hydrogen-bonding capacity (HBD = 1, HBA = 3 for the target compound) [1] directly influences membrane permeability, aqueous solubility, and protein binding potential—parameters critical for selecting an appropriate chemical probe for a given assay system.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9; TPSA = 60.1 Ų |
| Comparator Or Baseline | 2-Trifluoromethyl analog (CAS 2034511-28-7): predicted XLogP3 ~2.8–3.2 (estimated from structural increment); 3-Fluoro analog: predicted XLogP3 ~2.2–2.5 |
| Quantified Difference | Target compound is approximately 0.3–1.3 log units less lipophilic than halogenated analogs, corresponding to a ~2- to 20-fold lower octanol-water partition coefficient |
| Conditions | Computed physicochemical properties (XLogP3 algorithm); TPSA calculated from 2D molecular topology [1]; comparator values estimated from structural fragment contributions |
Why This Matters
The lower lipophilicity of the target compound makes it preferentially suitable for aqueous assay systems and reduces nonspecific protein binding risk compared to its halogenated analogs, which is a critical consideration for researchers selecting a scaffold for biochemical screening.
- [1] Kuujia.com. Cas no 2034327-63-2. Computed Properties: XLogP3 = 1.9; TPSA = 60.1 Ų; Hydrogen Bond Donor Count = 1; Hydrogen Bond Acceptor Count = 3; Rotatable Bond Count = 5. Accessed April 2026. View Source
